10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid
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Overview
Description
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is a synthetic compound that belongs to the family of branched fatty acid esters of hydroxy fatty acids. This compound is characterized by the presence of isotopically labeled carbon atoms, which makes it useful in various scientific research applications, particularly in the field of lipid biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves the esterification of palmitic acid with 10-hydroxy stearic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid may involve the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity of the final product. The use of isotopically labeled starting materials is crucial for the production of this compound, and these materials are often sourced from specialized suppliers.
Chemical Reactions Analysis
Types of Reactions
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid has several scientific research applications, including:
Lipid Biochemistry: It is used as an internal standard for the quantification of similar compounds in mass spectrometry.
Metabolic Studies: The compound is studied for its role in glucose tolerance and insulin secretion.
Anti-inflammatory Research: It has potential anti-inflammatory effects and is used in studies related to metabolic syndrome and inflammation.
Mechanism of Action
The mechanism of action of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves its interaction with specific molecular targets and pathways. It is believed to improve glucose tolerance and stimulate insulin secretion by modulating lipid metabolism pathways. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is unique due to its isotopically labeled carbon atoms, which enhance its utility in research applications. Similar compounds include:
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid: Another member of the branched fatty acid esters of hydroxy fatty acids family, used in similar research applications.
Palmitic acid esters: These compounds share structural similarities but lack isotopic labeling, making them less suitable for certain analytical techniques.
By comparing these compounds, researchers can better understand the unique properties and applications of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid in scientific studies.
Properties
IUPAC Name |
10-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-CGRMNBRFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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